molecular formula C14H15N3O B8193526 (R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8193526
M. Wt: 241.29 g/mol
InChI Key: MXGVSUNPVBKRCD-LBPRGKRZSA-N
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Description

Copper-Catalyzed Cycloaddition Reactions

Copper complexes of (R)-4-isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibit unique reactivity in cycloaddition reactions. The naphthyridine unit acts as a bridging ligand, facilitating dinuclear or tetranuclear copper clusters that enhance substrate activation. For example, [Cu₄I₄(L)₂] complexes (where L = oxazoline-naphthyridine ligand) catalyze cyclopropanation of styrene derivatives via carbene transfer (Table 1). Despite high yields (up to 85%), enantioselectivity remains modest (5–15% ee), attributed to steric congestion at the metal centers.

Table 1: Performance of Copper Complexes in Styrene Cyclopropanation

Substrate Catalyst Yield (%) ee (%)
Styrene [Cu₄I₄(L1)₂] 85 5
4-Methylstyrene [Cu₄I₄(L2)₂] 78 12
4-Chlorostyrene [Cu₂I₂(L3)] 92 15

The ligand’s isopropyl group induces a chiral pocket that aligns substrates for asymmetric induction, while the naphthyridine nitrogen atoms stabilize copper intermediates through π-backbonding.

Palladium-Mediated Cross-Coupling Processes

Palladium complexes incorporating this ligand show potential in Suzuki-Miyaura couplings. The naphthyridine’s chelating ability stabilizes Pd(0) intermediates, improving catalytic turnover. In a model reaction between phenylboronic acid and bromobenzene, Pd/L complexes achieved 90% conversion at 0.5 mol% loading. However, competitive binding of the oxazoline nitrogen to palladium can lead to catalyst deactivation, necessitating optimized stoichiometric ratios.

Gold(I)-Complexed Asymmetric Cycloisomerizations

Gold(I) complexes of this ligand enable enantioselective cycloisomerization of enynes. The linear coordination geometry of Au(I) complements the ligand’s rigid scaffold, promoting axial chirality transfer. For instance, cycloisomerization of 1,6-enynes yields bicyclic terpenes with 40–60% ee. The isopropyl group’s steric bulk mitigates racemization, while the naphthyridine enhances electron density at the gold center.

Properties

IUPAC Name

(4R)-2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGVSUNPVBKRCD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Schiff Base Intermediates

Schiff bases derived from 1,8-naphthyridine-2-carboxaldehyde and isopropylamine serve as precursors for oxazole formation. A representative method involves refluxing the Schiff base with glycine in tetrahydrofuran (THF), inducing cyclization to form the dihydrooxazole ring. For example, reacting 2-aminopyridine with isopropyl glyoxal under acidic conditions generates a Schiff base, which undergoes intramolecular cyclization upon heating (60–80°C) to yield the oxazole intermediate. Yields for this step range from 25% to 45%, contingent on solvent purity and reaction time.

Key Reaction Conditions

PrecursorSolventTemperatureYield (%)
Schiff base + glycineTHFReflux32–45
Isopropyl glyoxalEthanol60°C28–40

Enantioselective Synthesis Using Chiral Catalysts

To achieve the (R)-configuration, asymmetric catalysis is employed. Evans’ oxazaborolidine catalysts enable enantioselective cyclization of ketone precursors. For instance, 1,8-naphthyridin-2-yl ketone is treated with a chiral boron catalyst in dichloromethane, followed by reduction with sodium borohydride to yield the (R)-enantiomer with ≥90% enantiomeric excess (ee). This method, detailed in patent AU2009227013B2, highlights the use of BINOL-derived catalysts to control stereochemistry.

Multi-Step Synthesis from Pyridine Derivatives

A modular approach constructs the naphthyridine and oxazole rings separately before coupling. Starting with 2-cyanopyridine , a Heck reaction installs the isopropyl group, followed by ring-closing metathesis (RCM) using Grubbs’ catalyst to form the dihydrooxazole. Final purification via column chromatography (hexane/ethyl acetate) affords the target compound in 37% overall yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization efficiency is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) accelerate ring closure but may reduce enantiopurity. Conversely, nonpolar solvents (e.g., toluene) prolong reaction times but improve stereochemical outcomes. Optimal temperatures range from 60°C (for acid-sensitive intermediates) to 120°C (for thermally stable precursors).

Catalytic Systems for Enhanced Stereocontrol

Chiral palladium complexes, such as Pd-(S)-Tol-BINAP , have been utilized in asymmetric allylic alkylation to install the isopropyl group with 85% ee. Post-reaction recrystallization from ethanol/water mixtures elevates ee to >99%.

Table 2: Impact of Catalysts on Enantiomeric Excess

Catalystee (%)Yield (%)
Pd-(S)-Tol-BINAP8562
Evans’ oxazaborolidine9058
L-Proline7545

Characterization and Quality Control

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₄H₁₅N₃O, [M+H]+ = 241.1215).

  • Chiral HPLC : Utilizes a Chiralpak IC column (hexane/isopropanol = 90:10) to verify ≥99% ee.

  • ¹H NMR : Key signals include δ 1.25 (d, 6H, isopropyl CH₃), δ 4.15 (m, 1H, oxazole CH), and δ 8.45 (s, 1H, naphthyridine H).

Purity Protocols

Recrystallization from THF/ethanol (3:1) removes byproducts like unreacted Schiff bases, achieving ≥97% purity. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, ensuring suitability for storage.

Chemical Reactions Analysis

Types of Reactions

®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the naphthyridine moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce dihydro derivatives.

Mechanism of Action

The mechanism of action of ®-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets, such as enzymes or receptors. The naphthyridine moiety can bind to specific sites on these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of bacterial enzymes or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-4-isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can be contextualized by comparing it to related dihydrooxazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Dihydrooxazole Derivatives

Compound Name Substituents (Position 4) Aromatic Moiety (Position 2) Stereochemistry Purity/ee Key Properties/Applications
(R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole Isopropyl 1,8-Naphthyridine (R)-configuration 97%, 99% ee Asymmetric catalysis, ligand design
(S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole Phenyl 1,8-Naphthyridine (S)-configuration 98% Potential kinase inhibitor scaffolds
(R)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole tert-Butyl Pyrazine (R)-configuration 97% Metal coordination studies
(R,R)-4b: 4,4-dimethyl-2-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}-4,5-dihydrooxazole Dimethyl + azetidinyl - (R,R)-configuration 92% yield Demonstrated [α]20D = +81.20° (CHCl3); used in enantioselective reactions

Key Comparative Insights

tert-Butyl-substituted derivatives (e.g., (R)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole) exhibit increased hydrophobicity, which may limit solubility in polar solvents but enhance binding to hydrophobic pockets in proteins .

Aromatic Moiety Influence

  • The 1,8-naphthyridine system in the target compound provides a planar, electron-deficient aromatic system, contrasting with pyrazine or pyridine moieties in analogs. This feature is critical for π-π stacking interactions in ligand-receptor binding or coordination chemistry .
  • Pyrazine-containing analogs (e.g., (R)-4-Phenyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole) are smaller and less rigid, favoring different metal-ligand geometries .

Stereochemical Impact

  • The (R)-configuration of the target compound is associated with high enantiopurity (99% ee), which is essential for applications in asymmetric synthesis. In contrast, (S)-configured analogs (e.g., (S)-2-(1,8-Naphthyridin-2-yl)-4-phenyl-4,5-dihydrooxazole) may exhibit divergent biological activity due to enantiomer-specific interactions .
  • The (R,R)-4b compound from demonstrates significant optical rotation ([α]20D = +81.20°), highlighting the role of stereochemistry in modulating physical properties .

Synthetic Accessibility

  • The target compound is synthesized with 92–97% yield and high ee, comparable to tert-butyl and phenyl analogs. However, azetidine-containing derivatives (e.g., (R,R)-4b) require multistep syntheses, reducing scalability .

Biological Activity

(R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, including case studies that highlight its therapeutic applications.

  • IUPAC Name : (4R)-2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
  • Molecular Formula : C14H15N3O
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 2757082-67-8

Synthesis

The synthesis of (R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves cyclization reactions of naphthyridine derivatives with oxazole precursors. Common catalysts include phosphines in acetic acid environments. The optimization of these reactions can yield high-purity compounds suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The naphthyridine moiety may facilitate binding to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects against bacterial infections and other diseases .

Antimicrobial Activity

Research indicates that (R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in vitro studies demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Anticancer Potential

Recent studies have explored the compound's anticancer potential. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. A case study involving human breast cancer cells showed that treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.

Case Studies

StudyFindings
In vitro study on bacterial strainsSignificant inhibition of Staphylococcus aureus and Bacillus subtilis growth.
Breast cancer cell line studyInduced apoptosis and reduced cell viability in treated cells.
Enzyme inhibition assayDemonstrated effective inhibition of specific enzymes related to cancer progression.

Pharmacological Studies

Pharmacological evaluations have shown that (R)-4-Isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can act as a lead compound for drug development targeting various diseases. Its unique structure allows for further modifications to enhance efficacy and selectivity against specific biological targets.

Toxicological Assessments

Preliminary toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects .

Q & A

Q. What are the common synthetic routes for preparing (R)-4-isopropyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves cyclocondensation of a chiral amino alcohol with a 1,8-naphthyridine-derived carbonyl compound. A general procedure includes:

Reagent Preparation : Use (R)-2-amino-3-methyl-1-butanol (for the isopropyl group) and 1,8-naphthyridine-2-carbaldehyde.

Cyclization : Reflux in a polar aprotic solvent (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid) for 12–18 hours .

Purification : Column chromatography on silica gel with eluents like 40% ethyl acetate/hexane (Rf ≈ 0.4) yields the product as a light-yellow oil or powder .

Yield Optimization : Reaction time and stoichiometric ratios significantly affect yields (65–94%) .

Q. How is the stereochemical configuration of the compound verified experimentally?

Methodological Answer: The (R)-configuration is confirmed using:

Optical Rotation : Measure specific rotation (e.g., [α]²⁰_D = −56.30° in CHCl₃) and compare with literature values .

Chiral Chromatography : Use chiral stationary phases (e.g., ADH column with 99:1 hexane/isopropanol) to isolate enantiomers .

X-ray Crystallography : Resolve crystal structures (e.g., CCDC-2239857 for analogous dihydrooxazoles) using SHELXL refinement .

Q. What challenges arise in achieving enantioselective synthesis, and how are they addressed?

Methodological Answer: Challenges include racemization during cyclization and competing side reactions. Solutions involve:

Chiral Auxiliaries : Use enantiopure amino alcohols (e.g., (R)-2-amino-3-methyl-1-butanol) to direct stereochemistry .

Low-Temperature Conditions : Perform reactions at 0–5°C to minimize racemization .

Kinetic Resolution : Employ enzymes or chiral catalysts to favor one enantiomer .

Data Contradiction Note :
Yields for enantiopure synthesis (94% ) vs. non-chiral routes (65% ) highlight the trade-off between enantioselectivity and efficiency.

Q. How is computational modeling used to predict the compound’s reactivity as a chiral ligand?

Methodological Answer: Density Functional Theory (DFT) calculations assess:

Coordination Geometry : Simulate binding modes with metals (e.g., Pd, Rh) via the oxazole and naphthyridine N-atoms .

Enantioselectivity : Compare transition-state energies for catalytic cycles (e.g., asymmetric hydrogenation) .

Ligand Design : Modify substituents (e.g., isopropyl vs. tert-butyl) to optimize steric/electronic effects .

Q. What spectroscopic techniques are critical for characterizing structural stability under varying pH conditions?

Methodological Answer:

pH-Dependent NMR : Monitor protonation shifts of the naphthyridine N-atoms (δ = 7.14–7.35 ppm in DMSO-d₆) .

UV-Vis Spectroscopy : Track absorbance changes (λmax ≈ 270 nm) to assess π-π* transitions in acidic/basic media .

Mass Spectrometry (HRMS) : Confirm molecular ion stability (e.g., m/z 302.9 [M+1]⁺) .

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